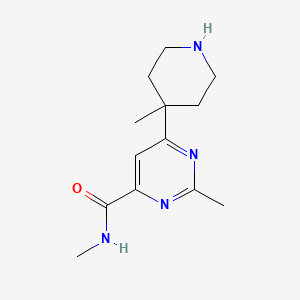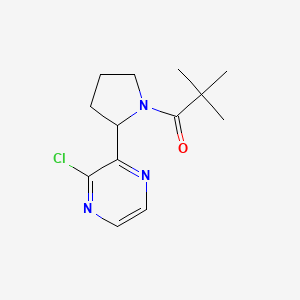![molecular formula C14H20ClN3O B1399448 1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1316224-47-1](/img/structure/B1399448.png)
1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Overview
Description
This compound is a derivative of piperidine, which is a widely used structural motif in the field of medicinal chemistry . Piperidine derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a piperidine ring (a six-membered ring with one nitrogen atom) attached to a pyrazine ring (a six-membered ring with two nitrogen atoms) via a carbon chain. The exact structure would depend on the specific locations of the various substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chloropyrazine and piperidine rings would likely make the compound relatively polar, which could affect its solubility and stability.Scientific Research Applications
Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of potential pharmacological agents. Its structure, featuring a chloropyrazine moiety, is often found in molecules with significant biological activity . Researchers can utilize this compound to develop new drugs that target specific receptors or enzymes within the body, potentially leading to treatments for diseases that currently lack effective medication.
Agriculture
In the agricultural sector, compounds like 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one can be explored for their potential as growth promoters or pesticides . The chloropyrazine group could interact with certain plant enzymes or pests, providing a pathway to enhance crop resilience or control pest populations.
Material Science
Material scientists might investigate this compound for creating novel polymers or coatings. Its unique chemical structure could impart properties like increased thermal stability or chemical resistance, making it a candidate for advanced materials used in high-stress environments.
Environmental Science
Environmental scientists could study the compound’s behavior in ecosystems, particularly its degradation products and their impact on flora and fauna . Understanding its environmental fate is crucial for assessing the potential risks associated with its use in various industries.
Analytical Chemistry
In analytical chemistry, this compound could serve as a standard or reagent in chromatographic methods or mass spectrometry. Its distinct molecular weight and structural features make it suitable for use in calibrating instruments or as a reference compound in the quantification of complex mixtures .
Biochemistry
Biochemists may utilize this compound in enzyme studies or receptor-ligand interactions due to its structural specificity. It could act as an inhibitor or activator for certain biochemical pathways, providing insights into the molecular mechanisms of cellular processes .
Mechanism of Action
Future Directions
The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications in medicinal chemistry. This could include studies to determine its mechanism of action, as well as the development of new synthetic methods to produce it or related compounds .
properties
IUPAC Name |
1-[3-(3-chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-14(2,3)13(19)18-8-4-5-10(9-18)11-12(15)17-7-6-16-11/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXGFTGZWARKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-[(6-Chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone](/img/structure/B1399373.png)




![2-Chloro-4-[2-(1-methanesulfonyl-piperidin-2-yl)-ethyl]-pyridine](/img/structure/B1399378.png)



![6-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399385.png)
![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1399386.png)
